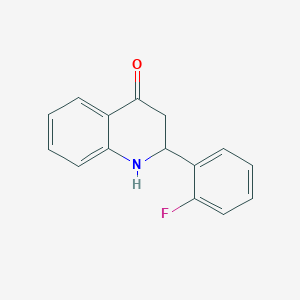
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a fluorophenyl group attached to a dihydroquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2-fluoroaniline with an appropriate ketone under acidic or basic conditions. One common method involves the use of a Friedländer synthesis, where 2-fluoroaniline reacts with a ketone in the presence of an acid catalyst to form the quinolinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorophenyl group.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, dihydroquinolinones, and substituted fluorophenyl compounds.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinolin-4(1H)-one: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one: Contains a bromine atom, which can influence its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12FNO |
|---|---|
Peso molecular |
241.26 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12FNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-8,14,17H,9H2 |
Clave InChI |
DWKLFSRCLCXSRL-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B11871749.png)


![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)

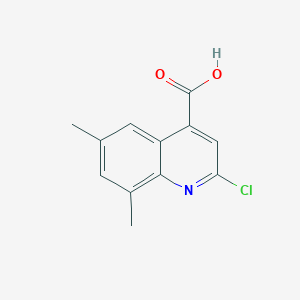
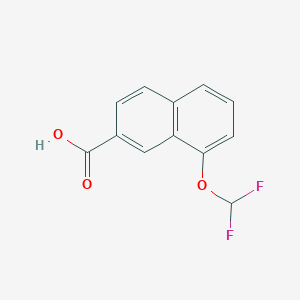
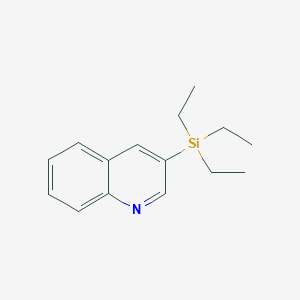
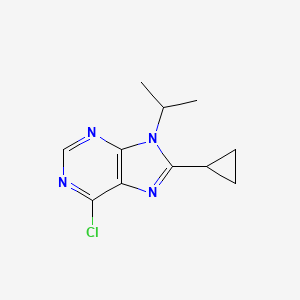
![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871820.png)
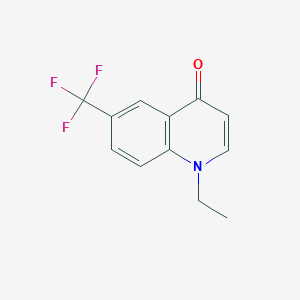
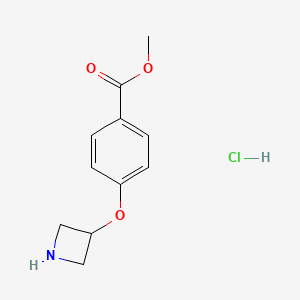
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)

